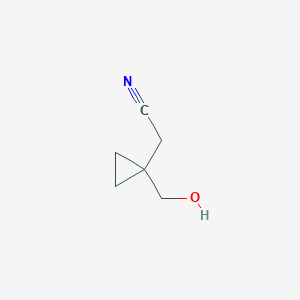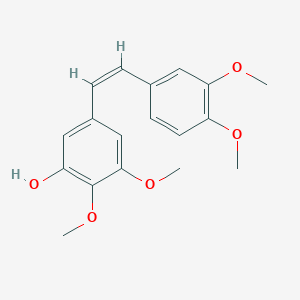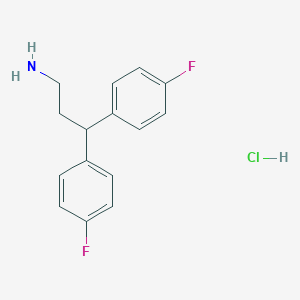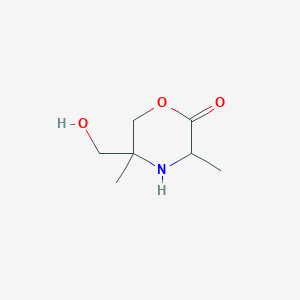
5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound is also known as Tris(hydroxymethyl)aminomethane morpholinone or Tris(hydroxymethyl)aminomethane-2-oxo-1,3,5-trimethylmorpholinium chloride.
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one is not fully understood, but it is believed to be related to its ability to form stable complexes with metal ions. This property makes it an effective chelating agent, which can be used to remove heavy metals from contaminated water sources.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one has low toxicity and is well-tolerated by living organisms. It has also been shown to have antioxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one in lab experiments is its stability and low toxicity. However, it is important to note that this compound may not be suitable for all types of experiments, and researchers should carefully consider its properties before use.
Direcciones Futuras
There are many potential future directions for research on 5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one. Some of these include:
1. Further studies on its potential applications in drug delivery and organic synthesis.
2. Investigation of its antioxidant properties and potential therapeutic applications.
3. Development of new methods for the synthesis of this compound and its derivatives.
4. Exploration of its potential applications in the field of material science, such as in the production of new polymers and plastics.
5. Investigation of its potential as a chelating agent for the removal of heavy metals from contaminated water sources.
In conclusion, 5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one is a versatile and promising chemical compound that has potential applications in various fields. Further research is needed to fully understand its properties and potential applications, but the current evidence suggests that it may have significant benefits in the areas of drug delivery, organic synthesis, and material science, among others.
Métodos De Síntesis
The synthesis of 5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one involves the reaction of Tris(hydroxymethyl)aminomethane with formaldehyde and morpholine. The reaction takes place under mild conditions and yields the desired product in good yields. This method is simple, efficient, and cost-effective, making it a popular choice for industrial-scale production.
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as a drug delivery agent due to its ability to cross cell membranes and target specific tissues. It has also been used as a catalyst in organic synthesis reactions, as well as a stabilizer in the production of polymers and plastics.
Propiedades
Número CAS |
113464-60-1 |
|---|---|
Nombre del producto |
5-(Hydroxymethyl)-3,5-dimethylmorpholin-2-one |
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-3,5-dimethylmorpholin-2-one |
InChI |
InChI=1S/C7H13NO3/c1-5-6(10)11-4-7(2,3-9)8-5/h5,8-9H,3-4H2,1-2H3 |
Clave InChI |
LJAQOUYVXODSQO-UHFFFAOYSA-N |
SMILES |
CC1C(=O)OCC(N1)(C)CO |
SMILES canónico |
CC1C(=O)OCC(N1)(C)CO |
Sinónimos |
2-Morpholinone,5-(hydroxymethyl)-3,5-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-4-amino-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-oxobutanoic acid](/img/structure/B49632.png)
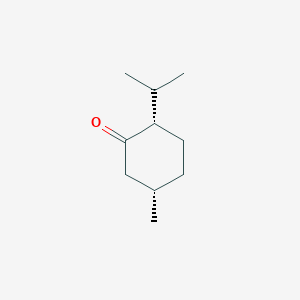
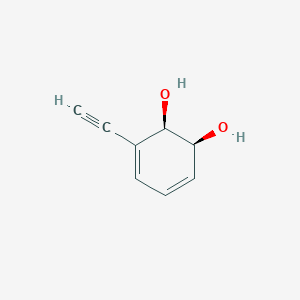
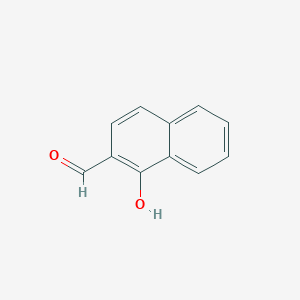
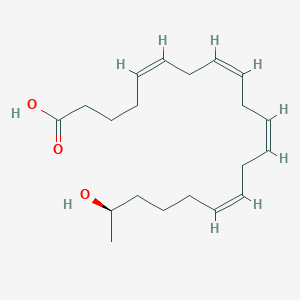
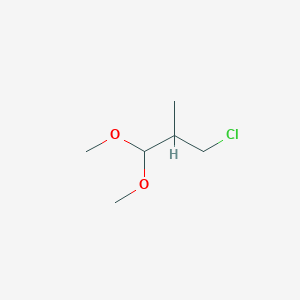
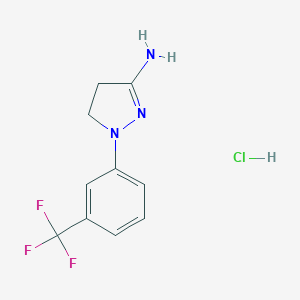
![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)
